4'-Bromo-2'-fluoro-3-(3-methylphenyl)propiophenone
Overview
Description
4’-Bromo-2’-fluoro-3-(3-methylphenyl)propiophenone is an organic compound with the molecular formula C16H14BrFO It is a derivative of propiophenone, featuring a bromine atom at the 4’ position, a fluorine atom at the 2’ position, and a 3-methylphenyl group at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Bromo-2’-fluoro-3-(3-methylphenyl)propiophenone typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate brominated and fluorinated benzene derivatives.
Grignard Reaction: A Grignard reagent is prepared by reacting the brominated benzene derivative with magnesium in anhydrous ether.
Addition Reaction: The Grignard reagent is then reacted with 3-methylbenzoyl chloride to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 4’-Bromo-2’-fluoro-3-(3-methylphenyl)propiophenone may involve large-scale Grignard reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4’-Bromo-2’-fluoro-3-(3-methylphenyl)propiophenone can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can yield alcohols or alkanes, depending on the conditions and reagents used.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone or potassium tert-butoxide in dimethyl sulfoxide can be used.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Major Products
Substitution: Products include derivatives with different halogens or functional groups.
Oxidation: Products include ketones and carboxylic acids.
Reduction: Products include alcohols and alkanes.
Scientific Research Applications
4’-Bromo-2’-fluoro-3-(3-methylphenyl)propiophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4’-Bromo-2’-fluoro-3-(3-methylphenyl)propiophenone involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s binding affinity to enzymes or receptors. The 3-methylphenyl group can enhance hydrophobic interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-fluoro-2-methylphenol: Similar in structure but lacks the propiophenone moiety.
2-Bromo-3,3,3-trifluoropropene: Contains bromine and fluorine but differs in the overall structure and functional groups.
Biological Activity
4'-Bromo-2'-fluoro-3-(3-methylphenyl)propiophenone is a synthetic organic compound that belongs to the class of propiophenones, which are known for their diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents due to its structural features that may influence various biological pathways.
Chemical Structure and Properties
The molecular formula of this compound is C17H16BrF, with a molecular weight of approximately 335.21 g/mol. The presence of bromine and fluorine substituents on the aromatic rings contributes to its unique reactivity and potential biological activity.
Antimicrobial Properties
Recent studies have indicated that derivatives of propiophenones, including this compound, exhibit antimicrobial properties. For instance, compounds with similar structures have shown activity against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways essential for microbial growth.
Compound | Activity | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Antimicrobial | TBD |
Related Propiophenone Derivative | Antifungal (C. albicans) | 7.8 μg/mL |
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been explored. Propiophenones are known to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity is crucial for developing treatments for inflammatory diseases.
Anticancer Activity
There is growing interest in the anticancer properties of compounds like this compound. Research has shown that structurally similar chalcones can induce apoptosis in cancer cells by stabilizing the tumor suppressor protein p53, leading to cell cycle arrest and increased sensitivity to chemotherapeutic agents.
The biological activity of this compound is likely mediated through its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and cancer progression.
- Receptor Modulation : It may act on specific receptors influencing cell signaling pathways.
- Oxidative Stress : The compound could induce oxidative stress in microbial cells, leading to cell death.
Case Studies
- Antifungal Activity Against Candida albicans : A study demonstrated that related compounds effectively inhibited the growth of C. albicans, a common fungal pathogen, suggesting potential therapeutic applications for treating fungal infections.
- Anticancer Screening : In vitro studies have shown that certain derivatives of propiophenones can significantly reduce the viability of cancer cell lines such as HCT116 and CAL-51, indicating their potential as anticancer agents.
Properties
IUPAC Name |
1-(4-bromo-2-fluorophenyl)-3-(3-methylphenyl)propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrFO/c1-11-3-2-4-12(9-11)5-8-16(19)14-7-6-13(17)10-15(14)18/h2-4,6-7,9-10H,5,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSPKWXOSSKEGPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCC(=O)C2=C(C=C(C=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00644089 | |
Record name | 1-(4-Bromo-2-fluorophenyl)-3-(3-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00644089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898791-11-2 | |
Record name | 1-Propanone, 1-(4-bromo-2-fluorophenyl)-3-(3-methylphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898791-11-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Bromo-2-fluorophenyl)-3-(3-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00644089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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